molecular formula C17H17FN2O2S B2918381 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 476283-38-2

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2918381
CAS No.: 476283-38-2
M. Wt: 332.39
InChI Key: JORMZOMFYIQONQ-UHFFFAOYSA-N
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Description

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorobenzamido group, a methyl group, and a tetrahydrobenzothiophene core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it an ideal target for antitubercular agents .

Mode of Action

The compound interacts with Pks 13, inhibiting the synthesis of mycolic acid . This disruption in mycolic acid production leads to a weakened cell wall, making the bacteria more susceptible to the host’s immune response .

Biochemical Pathways

The inhibition of Pks 13 affects the mycolic acid synthesis pathway . This leads to a decrease in the production of mycolic acid, a key component of the mycobacterial cell wall . The downstream effect is a weakened cell wall, making the bacteria more susceptible to the host’s immune response .

Pharmacokinetics

The compound was found to satisfy theLipinski rule of five , which suggests favorable absorption and permeability characteristics. The Lipinski rule considers factors such as the number of hydrogen bond donors, acceptors, log P, total polar surface area, and the number of rotatable bonds .

Result of Action

The result of the compound’s action is a significant antitubercular activity . By inhibiting the synthesis of mycolic acid, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the host’s immune response .

Action Environment

Environmental factors such as patient compliance and therapy completion can influence the efficacy of the compound . Incomplete therapy can lead to treatment relapse and the development of drug-resistant strains . Therefore, it’s crucial to ensure proper administration and completion of the therapy to maximize the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between a fluorobenzoic acid derivative and an amine group on the benzothiophene core.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, and solvents like dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-fluorobenzamido)benzoate: A structurally similar compound with a benzoate group instead of the benzothiophene core.

    Thiazole-5-carboxylic acid derivatives: Compounds with a thiazole core and similar functional groups, studied for their biological activities.

Uniqueness

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORMZOMFYIQONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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